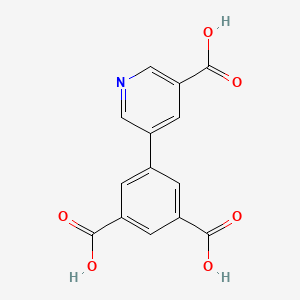
5-(3,5-Dicarboxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as DCPN, is an organic compound with the molecular formula C14H9NO6 . This compound is a multi-hybrid MOFs linker .
Molecular Structure Analysis
The molecular weight of 5-(3,5-Dicarboxyphenyl)nicotinic acid is 287.22 . The exact structure is not provided in the search results.
Chemical Reactions Analysis
5-(3,5-Dicarboxyphenyl)nicotinic acid has been used in the synthesis of various coordination polymers . These polymers have been investigated for their proton conductivity . The exact chemical reactions involving 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.
Physical And Chemical Properties Analysis
5-(3,5-Dicarboxyphenyl)nicotinic acid is an off-white powder . It has been used in the synthesis of coordination polymers, which have been studied for their proton conductivity . The exact physical and chemical properties of 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.
科学的研究の応用
Industrial Applications of Nicotinic Acid
Nicotinic acid, a pyridine carboxylic acid, plays a crucial role in vitamin PP and serves as an antipelagic agent. While it is biosynthesized from tryptophan in plants and animals, the industrial production is primarily through oxidation processes involving 5-ethyl-2-methylpyridine. This industrial method, however, generates nitrous oxide, a potent greenhouse gas, suggesting a need for environmentally friendly production technologies. Recent literature emphasizes ecological methods to produce nicotinic acid from commercially available raw materials, aligning with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).
Applications in Herbicide Development
Nicotinic acid derivatives, specifically N-(arylmethoxy)-2-chloronicotinamides, have shown remarkable herbicidal activity, especially against Agrostis stolonifera and Lemna paucicostata. This discovery opens avenues for developing new herbicides targeting monocotyledonous weeds, leveraging the structure-activity relationships of these compounds (Yu et al., 2021).
Enhanced Recovery in Biochemical Industries
In biochemical industries, enzymatic conversion of 3-cyanopyridine to nicotinic acid is preferred over chemical methods due to its advantages. The study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). The research provides insights into optimizing the recovery process, crucial for nicotinic acid's widespread application in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Safety and Hazards
将来の方向性
5-(3,5-Dicarboxyphenyl)nicotinic acid has been used as a block to assemble a series of coordination polymers . These polymers have been investigated for their proton conductivity and as heterogeneous catalysts in the Knoevenagel condensation reaction . This work broadens the application of 5-(3,5-Dicarboxyphenyl)nicotinic acid as a versatile tricarboxylate block for the fabrication of functional coordination polymers .
作用機序
Target of Action
5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the nicotinic acid receptor . This receptor plays a crucial role in mediating the lipid-lowering effects of niacin .
Mode of Action
Niacin interacts with its target by binding to the nicotinic acid receptor, which leads to a decrease in lipids and apolipoprotein B (apo B)-containing lipoproteins . This interaction modulates triglyceride synthesis in the liver, leading to the degradation of apo B, or it modulates lipolysis in adipose tissue .
Biochemical Pathways
Niacin affects several biochemical pathways. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .
Result of Action
The molecular and cellular effects of niacin’s action include a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in high-density lipoprotein (HDL) levels . These changes contribute to the prevention of atherosclerosis and coronary artery disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3,5-Dicarboxyphenyl)nicotinic acid. For instance, the presence of water molecules can enhance the proton conductivities of certain compounds . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .
特性
IUPAC Name |
5-(5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-1-7(2-9(3-8)13(18)19)10-4-11(14(20)21)6-15-5-10/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPJSOVKZWZUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688282 |
Source


|
| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-45-5 |
Source


|
| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


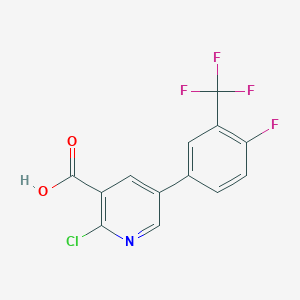





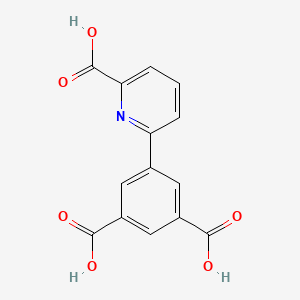
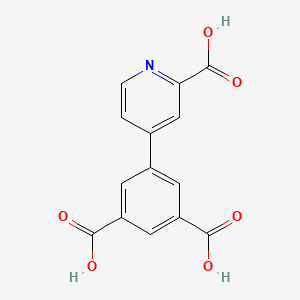

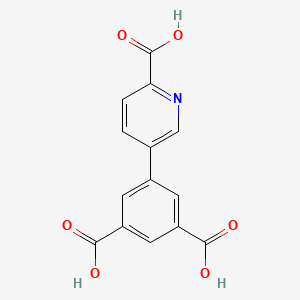
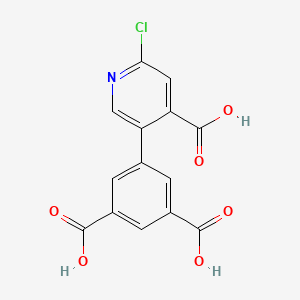

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)